(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
"(5Z)-5-(2-Chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a heterocyclic compound featuring a fused thiazolo-triazole core. The 5-position is substituted with a 2-chlorobenzylidene group (Z-configuration), while the 2-position bears a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents like combretastatin analogs, hinting at possible antiproliferative properties .
Properties
Molecular Formula |
C20H16ClN3O4S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O4S/c1-26-14-8-12(9-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)10-11-6-4-5-7-13(11)21/h4-10H,1-3H3/b16-10- |
InChI Key |
JVCXUFUIUWUSJY-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core. The final step involves the formation of the (5Z)-isomer through selective isomerization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are being explored in medicine. It has shown promise in preclinical studies as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s interaction with DNA and proteins disrupts normal cellular functions, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing vs.
- Trimethoxyphenyl Moieties : The 3,4,5-trimethoxyphenyl group at the 2-position is structurally distinct from most analogs (which lack this substituent). This group’s planar, electron-rich nature may improve DNA intercalation or tubulin binding, as seen in combretastatin derivatives .
- Coplanarity: notes that fused thiazolo-triazole systems with benzylidene substituents exhibit near-coplanar conformations (interplanar angle: 1.37°), optimizing π-π stacking interactions in biological systems .
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., 2d, 4-acetoxybenzylidene) exhibit higher melting points (211–213°C) due to crystalline packing . The target compound’s melting point is expected to exceed 200°C, given its bulky substituents.
Biological Activity
The compound (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of a class of thiazolo-triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thiazolo-triazole core with significant substituents that influence its biological properties. The presence of the chlorobenzylidene and trimethoxyphenyl groups enhances its lipophilicity and potential interactions within biological systems.
Synthesis
The synthesis of (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:
- Formation of Thiazolo-Triazole Core : The initial reaction involves the condensation of appropriate thiazole and triazole precursors.
- Substitution Reactions : Subsequent reactions introduce the chlorobenzylidene and trimethoxyphenyl groups.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed effective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological activity profile of (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (5Z)-5-(4-fluorobenzylidene) | Fluorine substituent | Moderate anticancer activity |
| (5Z)-5-(bromobenzylidene) | Bromine substituent | Similar anticancer properties |
| (5Z)-5-(chlorobenzylidene) | Chlorine substituent | Enhanced antimicrobial activity |
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:
- In vitro Studies : Demonstrated significant inhibition of tumor growth in animal models when treated with varying concentrations of the compound.
- Molecular Docking Studies : Suggested strong binding affinity to key targets involved in cancer progression and bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
